1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound characterized by the presence of methoxy, ethoxy, and tetrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:
Formation of the Urea Linkage: This step involves the reaction of 2,3-dimethoxyaniline with an isocyanate derivative to form the urea linkage.
Tetrazole Formation: The tetrazole ring is introduced via a cyclization reaction involving an azide and a nitrile derivative.
Final Coupling: The final step involves coupling the tetrazole-containing intermediate with the urea derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups can yield amines.
Scientific Research Applications
1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The methoxy and ethoxy groups may participate in hydrogen bonding or hydrophobic interactions, while the tetrazole ring can coordinate with metal ions or participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dimethoxyphenyl)-3-(4-ethoxyphenyl)urea: Lacks the tetrazole ring, which may affect its binding properties and reactivity.
1-(2,3-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea: Similar structure but with a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
Uniqueness
1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both methoxy and ethoxy groups, as well as the tetrazole ring
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-4-29-14-10-8-13(9-11-14)25-17(22-23-24-25)12-20-19(26)21-15-6-5-7-16(27-2)18(15)28-3/h5-11H,4,12H2,1-3H3,(H2,20,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTHYSLZKICFMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C(=CC=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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